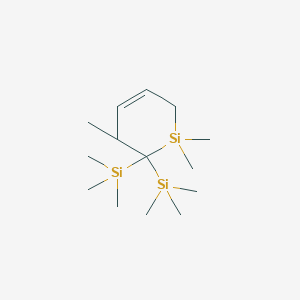
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline is a silicon-containing organic compound It is characterized by the presence of trimethylsilyl groups and a tetrahydrosiline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of trimethylsilyl chloride with a suitable silane precursor in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds.
Scientific Research Applications
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline involves its interaction with molecular targets through its silicon-containing functional groups. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosilane: A closely related compound with similar structural features.
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiloxane: Another similar compound with an oxygen atom in the structure.
Uniqueness
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline is unique due to its specific arrangement of silicon and trimethylsilyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
104575-73-7 |
|---|---|
Molecular Formula |
C14H32Si3 |
Molecular Weight |
284.66 g/mol |
IUPAC Name |
trimethyl-(1,1,5-trimethyl-6-trimethylsilyl-2,5-dihydrosilin-6-yl)silane |
InChI |
InChI=1S/C14H32Si3/c1-13-11-10-12-17(8,9)14(13,15(2,3)4)16(5,6)7/h10-11,13H,12H2,1-9H3 |
InChI Key |
VAFIARCKHACXSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC[Si](C1([Si](C)(C)C)[Si](C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
![[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid](/img/structure/B14330850.png)
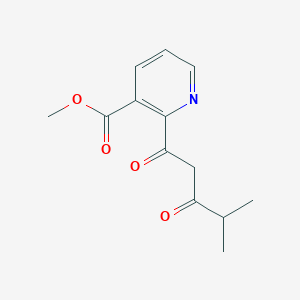
![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)
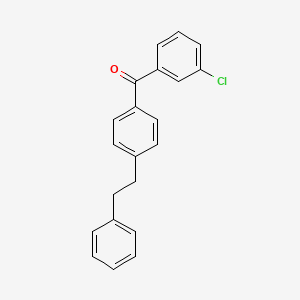
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
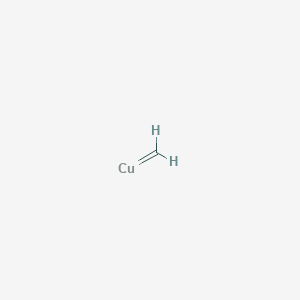
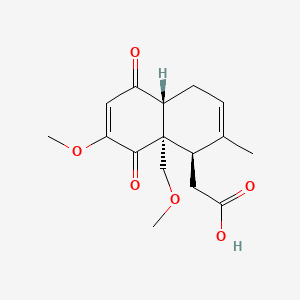
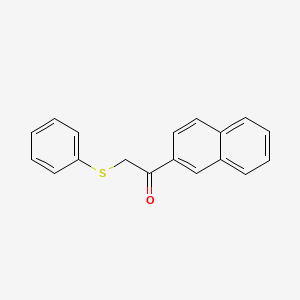
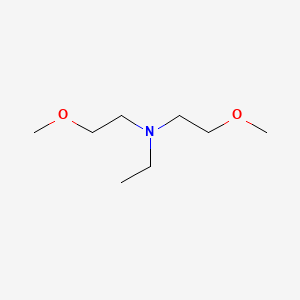
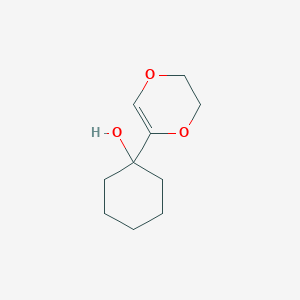
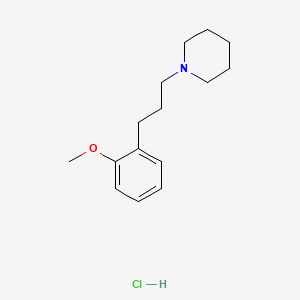
![3-[Chloro(dimethyl)silyl]benzoyl chloride](/img/structure/B14330909.png)
